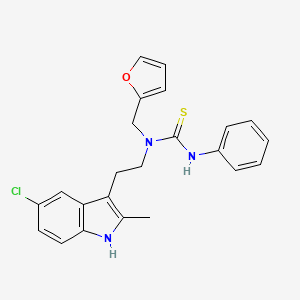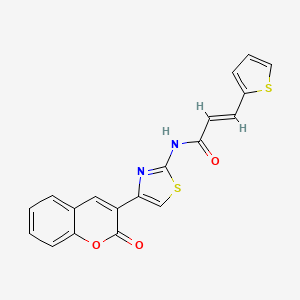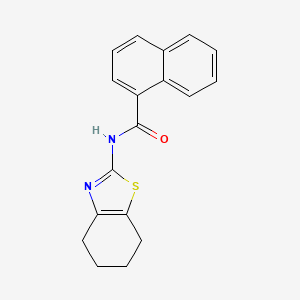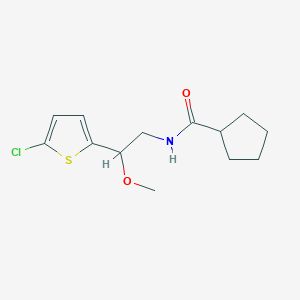
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide is a chemical compound that has attracted the attention of the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical, and physiological effects, and its advantages and limitations for lab experiments.
作用机制
The mechanism of action of (E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been linked to the development of cancer and other diseases.
Biochemical and Physiological Effects:
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the activity of HDAC. However, it has some limitations, including its low yield and its potential toxicity.
未来方向
There are several future directions for research on (E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide. One direction is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it inhibits the activity of HDAC. Additionally, researchers could investigate ways to improve the yield of the synthesis process and to reduce the potential toxicity of the compound.
Conclusion:
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide is a chemical compound that has shown promise for its potential applications in the field of medicine. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. While there is still much to learn about this compound, it has the potential to be used in the treatment of various types of cancer and other diseases. Further research is needed to fully understand its potential and to develop more effective treatments.
合成方法
The synthesis of (E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide is a complex process that involves several steps. The first step involves the reaction of cyclopropylamine with 4-bromo-2-butenoic acid to form the corresponding amide. The next step involves the reaction of the amide with dimethylamine and sodium hydride to form the desired product. The yield of this reaction is approximately 50%.
科学研究应用
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide has been studied extensively for its potential applications in the field of medicine. This compound has been shown to have anticancer properties and has been studied for the treatment of various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
(E)-N-cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-4-14-7-9-15(10-8-14)19(16-11-12-16)17(20)6-5-13-18(2)3/h5-6,14-16H,4,7-13H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEGNNPPSNFAPQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(C2CC2)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC(CC1)N(C2CC2)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-Cyclopropyl-4-(dimethylamino)-N-(4-ethylcyclohexyl)but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Methyl-1,3-benzothiazol-5-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2603480.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2603481.png)
![4-butoxy-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2603482.png)

![5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2603491.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2603494.png)
![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B2603495.png)

![(E)-2-cyano-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2603497.png)



![5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2603502.png)